

"biological efficacy of Methyl 2-(morpholinomethyl)benzoate analogs"

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Compound of Interest

Compound Name: Methyl 2-(morpholinomethyl)benzoate

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A Comparative Guide to the Biological Efficacy of **Methyl 2-(morpholinomethyl)benzoate** Analogs and Related Compounds

This guide provides a comparative analysis of the biological efficacy of various analogs of methyl benzoate, with a focus on their potential applications in drug development. The data presented is compiled from multiple studies and is intended for researchers, scientists, and professionals in the field.

Antiproliferative and Cytotoxic Activity

Recent research has explored the potential of methyl benzoate analogs as antiproliferative and cytotoxic agents, targeting various mechanisms in cancer cells. The following sections summarize the quantitative data and experimental protocols from key studies.

Inhibition of Phosphatidylcholine-Specific Phospholipase C

A series of 2-morpholinobenzoic acid derivatives have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme overexpressed in various cancers. The inhibitory activities of these compounds against PC-PLC from *Bacillus cereus* (PC-PLCBc) and their antiproliferative effects on human cancer cell lines are presented below.

[\[1\]](#)[\[2\]](#)

Table 1: PC-PLC Inhibition and Antiproliferative Activity of 2-Morpholinobenzoic Acid Analogs[1]

Compound	Structure	PC-PLCBc IC50 (μM)	MDA-MB-231 IC50 (μM)	HCT116 IC50 (μM)
1b (Carboxylic Acid)	2-morpholino-5-(N-(3-chlorobenzyl)amino)benzoic acid	0.8 ± 0.1	> 50	> 50
2b (Hydroxamic Acid)	5-((3-chlorobenzyl)amino)-N-hydroxy-2-morpholinobenamide	1.2 ± 0.2	1.5 ± 0.1	1.9 ± 0.2
11f (Carboxylic Acid)	2-morpholino-4-(N-(3-chlorobenzyl)amino)benzoic acid	> 50	> 50	> 50
12f (Hydroxamic Acid)	4-((3-chlorobenzyl)amino)-N-hydroxy-2-morpholinobenamide	> 50	12.5 ± 0.9	15.6 ± 1.1

Experimental Protocols:

- PC-PLC Inhibition Assay: The inhibitory activity against PC-PLCBc was determined using a chromogenic assay with p-nitrophenylphosphorylcholine as the substrate. The absorbance was measured at 410 nm to determine the rate of substrate hydrolysis.
- Antiproliferative Assay: The antiproliferative activity was assessed using the MTS assay on MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines. Cells were treated with the compounds for 72 hours, and cell viability was determined by measuring the absorbance at 490 nm.[1]

Cytotoxicity and Apoptosis Induction

The cytotoxic effects of methyl 2-benzoylbenzoate (MBB) have been evaluated on normal human peripheral blood mononuclear cells (PBMNCs). The study found that MBB induces apoptosis through a caspase-dependent pathway.^[3]

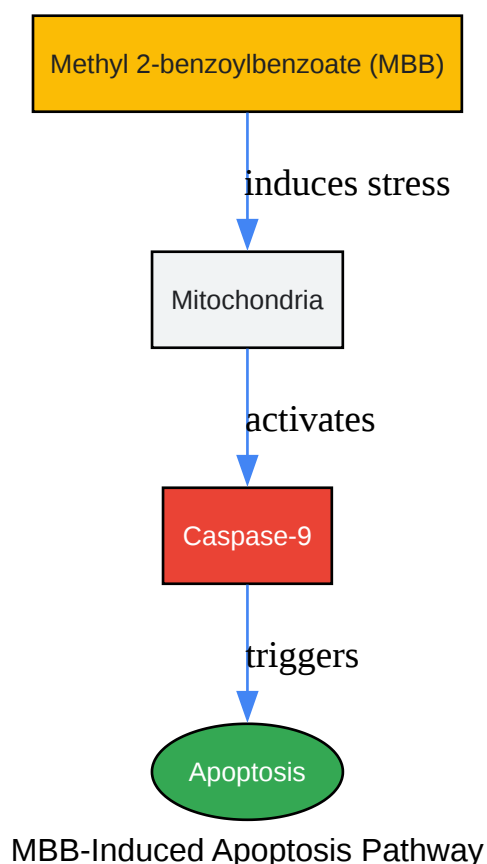
Table 2: Cytotoxicity of Methyl 2-benzoylbenzoate (MBB) on PBMNCs^[3]

Compound	Concentration	Apoptosis (%)
MBB	80 μ M	Significant increase

Experimental Protocols:

- **Cell Viability Assay:** The cytotoxicity of MBB was determined by treating PBMNCs and measuring cell viability.
- **Apoptosis Assay:** Apoptosis was quantified by measuring the activation of caspase-8, caspase-9, and apoptosis-inducing factor (AIF). The results indicated that MBB-induced apoptosis occurs via the caspase-9 pathway.^[3]

Below is a diagram illustrating the MBB-induced apoptotic pathway.



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Caption: MBB induces apoptosis through the mitochondrial-mediated caspase-9 pathway.

Enzyme Inhibition

Methyl benzoate analogs have also been identified as inhibitors of key enzymes involved in cancer metabolism and progression.

Pentose Phosphate Pathway Inhibition

Derivatives of methyl 4-aminobenzoate have been shown to inhibit Glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), two critical enzymes in the pentose phosphate pathway (PPP).[4]

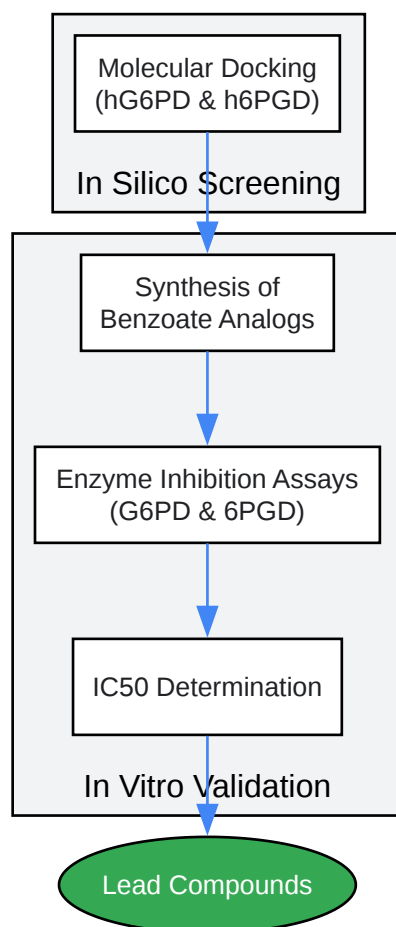
Table 3: Inhibition of PPP Enzymes by Methyl 4-aminobenzoate Analogs[4]

Compound	G6PD IC50 (μM)	6PGD IC50 (μM)
Compound 1	100.8	289.1
Compound 4	254.3	206.0

Experimental Protocols:

- Enzyme Inhibition Assays: The inhibitory effects on human G6PD and 6PGD were determined by spectrophotometrically measuring the rate of NADPH production.[4]

The following diagram illustrates the workflow for identifying PPP inhibitors.



Workflow for PPP Inhibitor Screening

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Caption: A combined in silico and in vitro approach to identify novel PPP inhibitors.

Dual Inhibition of Malate Dehydrogenase (MDH) 1 and 2

A methyl benzoate analog, methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)-benzoate, has been identified as a potent dual inhibitor of both cytosolic (MDH1) and mitochondrial (MDH2) malate dehydrogenases, which are crucial for cancer metabolism.^[5] This compound demonstrated significant antitumor efficacy in a xenograft model.^[5]

Table 4: Inhibition of MDH1 and MDH2^[5]

Compound	MDH1 IC50 (μM)	MDH2 IC50 (μM)
16c	0.45	0.28

Experimental Protocols:

- MDH Inhibition Assay: The inhibitory activity against purified human MDH1 and MDH2 was measured by monitoring the decrease in NADH absorbance at 340 nm.
- Cellular Respiration Assay: The effect on mitochondrial respiration was assessed in HCT116 cells.
- In Vivo Antitumor Efficacy: The antitumor effect was evaluated in a HCT116 xenograft mouse model.^[5]

Insecticidal and Repellent Activity

While the primary focus of this guide is on therapeutic applications in human health, it is noteworthy that methyl benzoate and its analogs have also demonstrated significant biological efficacy as insect repellents and insecticides.

Repellency against Bed Bugs

Methyl 2-methoxybenzoate (M2MOB) and methyl 3-methoxybenzoate (M3MOB) have been shown to exhibit strong and long-lasting repellency against the common bed bug, *Cimex lectularius*, including pyrethroid-resistant strains.^{[6][7]}

Toxicity to Mosquitoes

Several analogs of methyl benzoate, including butyl benzoate, n-pentyl benzoate, vinyl benzoate, and methyl 3-methoxybenzoate, were found to be more toxic than the parent compound to adult female *Aedes aegypti* mosquitoes.[8]

Conclusion

The analogs of **methyl 2-(morpholinomethyl)benzoate** and related methyl benzoate derivatives represent a versatile class of compounds with a broad range of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the benzoate scaffold can lead to potent and selective inhibitors of various biological targets, including enzymes implicated in cancer and insect-specific proteins. Further investigation into these compounds is warranted to explore their full therapeutic and commercial potential.

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